3-Amino-4-methanesulfonylbenzoicacid
Description
3-Amino-4-methanesulfonylbenzoic acid is a benzoic acid derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 4 and an amino (-NH₂) group at position 2.
Properties
IUPAC Name |
3-amino-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJHSYNRZHABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methanesulfonylbenzoicacid typically involves the following steps:
Nitration: The starting material, 4-methanesulfonylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Purification: The resulting this compound is purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methanesulfonylbenzoicacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
3-Amino-4-methanesulfonylbenzoicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methanesulfonylbenzoicacid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-amino-4-methanesulfonylbenzoic acid and related compounds:
Structural and Functional Analysis
Substituent Effects on Acidity: The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfamoyl (-SO₂NH₂) or phenoxy (-O-C₆H₅), leading to greater acidity of the carboxylic acid group. This property may enhance solubility in polar solvents or binding to biological targets .
Biological Activity: The butylamino and 4-hydroxyphenoxy groups in the first analog () suggest increased lipophilicity and renal tissue targeting, common in loop diuretics. The phenoxy group in ’s compound mirrors bumetanide’s structure, a known loop diuretic, but the absence of a butyl chain (as in desbutylbumetanide) may reduce potency or alter pharmacokinetics .
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